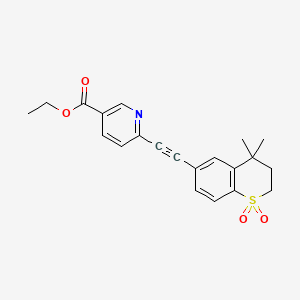

Tazarotene Sulfone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

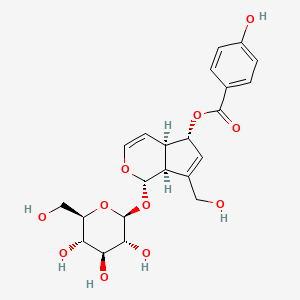

Tazarotene Sulfone is a derivative of Tazarotene, a third-generation synthetic retinoid. Tazarotene is primarily used in the treatment of dermatological conditions such as psoriasis, acne, and photodamaged skin. This compound, like its parent compound, is known for its efficacy in modulating skin cell proliferation and differentiation, making it a valuable compound in dermatological therapies.

作用機序

Target of Action

Tazarotene Sulfone, also known as Tazarotene, is an acetylenic retinoid . It primarily targets the retinoic acid receptors (RARs), specifically RARa, RARb, and RARg . These receptors play a crucial role in regulating gene expression .

Mode of Action

This compound interacts with its targets, the retinoic acid receptors, by binding to them . This binding modifies gene expression .

Biochemical Pathways

This compound affects the ability of keratinocytes in the epidermis to proliferate and differentiate . It does so by upregulating filaggrin expression and downregulating the expression of keratinocyte transglutaminase, ornithine decarboxylase, involucrin, epidermal growth factor receptor, and various keratins .

Pharmacokinetics

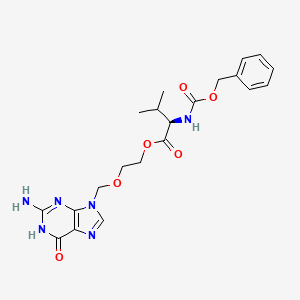

Following topical application, this compound undergoes esterase hydrolysis to form its active metabolite, tazarotenic acid . It is rapidly eliminated via both urinary and fecal pathways with a terminal half-life of about 18 hours . The systemic bioavailability of this compound (measured as tazarotenic acid) is low, approximately 1% after single and multiple topical applications to healthy skin .

Result of Action

The molecular and cellular effects of this compound’s action include the regulation of gene transcription via interaction with specific nuclear retinoic acid receptors . This modulation addresses the three key pathogenic factors in psoriasis, namely keratinocyte differentiation, keratinocyte proliferation, and inflammation .

Action Environment

Environmental and genetic factors can activate plasmacytoid dendritic cells, stimulating the release of pro-inflammatory cytokines . These factors can influence the action, efficacy, and stability of this compound. Additionally, gender has no influence on the systemic bioavailability of tazarotenic acid .

生化学分析

Biochemical Properties

Tazarotene Sulfone, like Tazarotene, is likely to interact with various enzymes, proteins, and other biomolecules. Tazarotene is rapidly hydrolyzed by esterases to its active metabolite, tazarotenic acid . This active form of the drug binds to all three members of the retinoic acid receptor (RAR) family: RARa, RARb, and RARg, but shows relative selectivity for RARb, and RARg and may modify gene expression .

Cellular Effects

This compound is expected to have similar cellular effects as Tazarotene. Tazarotene has been shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The active form of Tazarotene, tazarotenic acid, binds to all three members of the retinoic acid receptor (RAR) family: RARa, RARb, and RARg, but shows relative selectivity for RARb, and RARg and may modify gene expression .

Temporal Effects in Laboratory Settings

Tazarotene has been shown to offer equivalent treatment response, maintained efficacy without recurrence, safer profile regarding dyspigmentation with an advantageous cheaper cost .

Dosage Effects in Animal Models

Tazarotene has been studied in animal models, showing no significant differences in efficacy between clascoterone, trifarotene, and tazarotene after 12 weeks of treatment in patients with moderate-to-severe acne .

Metabolic Pathways

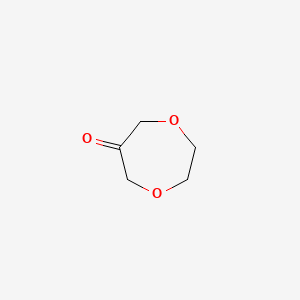

This compound is likely to be involved in similar metabolic pathways as Tazarotene. Tazarotene is rapidly hydrolyzed by esterases to its active metabolite, tazarotenic acid . Tazarotenic acid does not accumulate in adipose tissue, but undergoes further metabolism to its sulfoxide and to other polar metabolites and is rapidly eliminated via both urinary and fecal pathways with a terminal half-life of about 18 hours .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Tazarotene is known to be transported and distributed within cells and tissues. At 10 hours after a topical application of 0.1% Tazarotene gel to the skin of healthy individuals and patients with psoriasis, approximately 4 to 6% of the dose resided in the stratum corneum and 2% of the dose distributed to the viable epidermis and dermis .

Subcellular Localization

Tazarotene is known to be localized in various subcellular compartments, likely due to targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Tazarotene Sulfone typically involves the sulfonation of Tazarotene. The process begins with the preparation of Tazarotene, which is synthesized through a series of reactions involving ethyl 6-chloronicotinate and 4,4-dimethylthiochroman. The key steps include:

Ethynylation: The reaction of ethyl 6-chloronicotinate with an acetylene derivative to form an ethynyl intermediate.

Coupling Reaction: The ethynyl intermediate is then coupled with 4,4-dimethylthiochroman to form Tazarotene.

Sulfonation: Tazarotene is then subjected to sulfonation using a sulfonating agent such as sulfur trioxide or chlorosulfonic acid to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

化学反応の分析

Types of Reactions: Tazarotene Sulfone undergoes various chemical reactions, including:

Oxidation: Conversion of Tazarotene to this compound involves oxidation.

Reduction: this compound can be reduced back to Tazarotene under specific conditions.

Substitution: The sulfone group in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Sulfur trioxide, chlorosulfonic acid.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Oxidation: this compound.

Reduction: Tazarotene.

Substitution: Various substituted derivatives of this compound.

科学的研究の応用

Tazarotene Sulfone has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of sulfone chemistry and reactivity.

Biology: Investigated for its effects on cellular processes such as proliferation and differentiation.

Medicine: Explored for its potential in treating dermatological conditions and other diseases.

Industry: Utilized in the development of advanced dermatological formulations and drug delivery systems.

類似化合物との比較

Tretinoin: A first-generation retinoid used for acne and photodamage.

Adapalene: A third-generation retinoid similar to Tazarotene, used for acne.

Alitretinoin: Another retinoid used for chronic hand eczema and Kaposi’s sarcoma.

Uniqueness of Tazarotene Sulfone: this compound stands out due to its enhanced stability and efficacy compared to other retinoids. The presence of the sulfone group provides unique chemical properties that improve its therapeutic potential, particularly in the treatment of psoriasis and other skin conditions.

特性

IUPAC Name |

ethyl 6-[2-(4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S/c1-4-26-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-27(19,24)25/h6-7,9-10,13-14H,4,11-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFOIGKIUMLIQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)S(=O)(=O)CCC3(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N2-[5-[1-(3,4-Dichlorophenyl)-5-(4-fluorophenyl)-1H-pyrazol-3-yl]-2-pyridinyl]-N1,N1-bis(1-methylethyl)-1,2-ethanediamine](/img/structure/B569425.png)

![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B569429.png)

![1H-3,7-Methano[1,2]diazeto[3,4-f]benzimidazole](/img/structure/B569432.png)

![methyl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate](/img/structure/B569435.png)